molecular formula C20H20Cl2N4Pd B13101310 Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-

Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-

Cat. No.: B13101310
M. Wt: 493.7 g/mol
InChI Key: CFZCETVPDWDJJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]-: is a coordination complex that features palladium as the central metal atom coordinated with two chloride ions and two 1-(phenylmethyl)-1H-imidazole ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- typically involves the reaction of palladium(II) chloride with 1-(phenylmethyl)-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:

PdCl2+2C9H9N2PdCl2(C9H9N2)2\text{PdCl}_2 + 2 \text{C}_9\text{H}_9\text{N}_2 \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_9\text{N}_2)_2 PdCl2​+2C9​H9​N2​→PdCl2​(C9​H9​N2​)2​

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the palladium center is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the 1-(phenylmethyl)-1H-imidazole ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.

    Substitution: Various ligands such as phosphines or amines can be used under mild conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may yield palladium(0) species.

Scientific Research Applications

Chemistry

In chemistry, Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology and Medicine

The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its catalytic properties are exploited in processes such as hydrogenation and dehydrogenation reactions.

Mechanism of Action

The mechanism by which Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.

Comparison with Similar Compounds

Similar Compounds

    Palladium, dichlorobis[5-nitro-1-(phenylmethyl)-1H-benzimidazole]-: This compound features a similar coordination environment but with a different ligand structure.

    Palladium, dichlorobis[1-(phenylmethyl)-1H-benzimidazole]-: Another similar compound with a slightly different ligand.

Uniqueness

Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N4Pd

Molecular Weight

493.7 g/mol

IUPAC Name

1-benzylimidazole;dichloropalladium

InChI

InChI=1S/2C10H10N2.2ClH.Pd/c2*1-2-4-10(5-3-1)8-12-7-6-11-9-12;;;/h2*1-7,9H,8H2;2*1H;/q;;;;+2/p-2

InChI Key

CFZCETVPDWDJJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)CN2C=CN=C2.Cl[Pd]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.